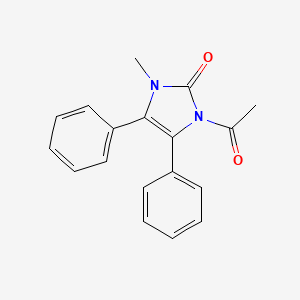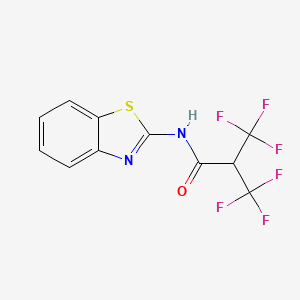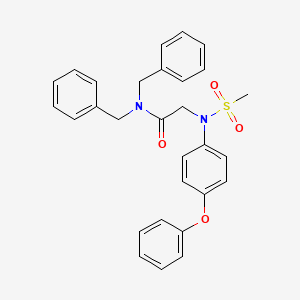
2,4,5-Trichlorophenyl methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorophenyl methylcarbamate is a chemical compound with the molecular formula C8H6Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring, which is further connected to a methylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichlorophenyl methylcarbamate typically involves the reaction of 2,4,5-trichlorophenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 2,4,5-Trichlorophenol is reacted with methyl isocyanate.
Step 2: The reaction mixture is heated to facilitate the formation of this compound.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,4,5-Trichlorophenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl carbamates.
科学的研究の応用
2,4,5-Trichlorophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of 2,4,5-Trichlorophenyl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
類似化合物との比較
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar chlorinated phenyl structure.
2,4,6-Trichlorophenyl methylcarbamate: Another carbamate derivative with different chlorine substitution patterns.
2,4-Dichlorophenyl methylcarbamate: A related compound with fewer chlorine atoms.
Uniqueness: 2,4,5-Trichlorophenyl methylcarbamate is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
3942-57-2 |
|---|---|
分子式 |
C8H6Cl3NO2 |
分子量 |
254.5 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H6Cl3NO2/c1-12-8(13)14-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |
InChIキー |
NFKDYWQXMAXPKK-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14168135.png)
![2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14168139.png)



![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)



![2-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B14168213.png)
